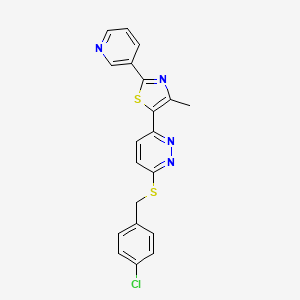

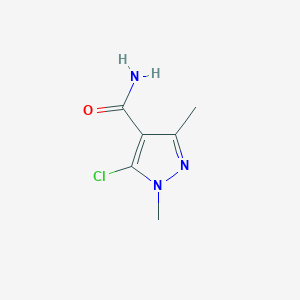

![molecular formula C16H19NO2S B2904495 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclobutanecarboxamide CAS No. 2034403-31-9](/img/structure/B2904495.png)

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclobutanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclobutanecarboxamide” is a complex organic molecule. It contains a benzo[b]thiophene moiety, which is a polycyclic aromatic system with a sulfur atom . This moiety is often found in various pharmaceuticals and functional materials .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzo[b]thiophene moiety and the cyclobutanecarboxamide group. Benzo[b]thiophene derivatives have been shown to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the benzo[b]thiophene moiety could contribute to its photophysical properties .Scientific Research Applications

Chemical Synthesis and Reactivity

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclobutanecarboxamide is a compound related to benzo[b]thiophenes and cyclobutane derivatives, which have been studied for their unique chemical properties and reactions. For example, benzo[b]thiophen-3-carboxylic acid 1,1-dioxide has been shown to undergo dimerization to a cyclobutane under the influence of ultraviolet light and heat, indicating the potential for this compound to participate in similar photodimerization or thermal reactions, contributing to the development of novel compounds with potential applications in material science or pharmaceuticals (Davies et al., 1977).

Heterocyclic Synthesis

The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield a diverse range of heterocyclic compounds illustrates the versatility of benzo[b]thiophen derivatives in heterocyclic chemistry. This suggests that this compound could serve as a precursor in the synthesis of a wide array of heterocyclic compounds with potential biological or catalytic applications (Mohareb et al., 2004).

Antimicrobial Activity

The study of benzofuran and cyclobutane derivatives for their antimicrobial properties indicates the potential for this compound to possess similar biological activities. The ability of these compounds to inhibit the growth of various microorganisms, including resistant strains, points to their potential as lead compounds in the development of new antimicrobial agents (Koca et al., 2005).

Catalysis and Material Science

The exploitation of boron coordination in supporting [2+2] photodimerization in the solid state, as demonstrated with benzene and thiophene derivatives, showcases the potential for this compound in catalysis and material science. The ability to control photoreactions and generate novel compounds like diboron bis-tweezers for applications such as mixture separation highlights the compound's potential utility in developing new materials or catalytic processes (Campillo-Alvarado et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by benzo[b]thiophene derivatives, this compound could be of interest in the field of medicinal chemistry .

properties

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-16(19,10-17-15(18)11-6-4-7-11)14-9-12-5-2-3-8-13(12)20-14/h2-3,5,8-9,11,19H,4,6-7,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLVZDUOCPFOAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1CCC1)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

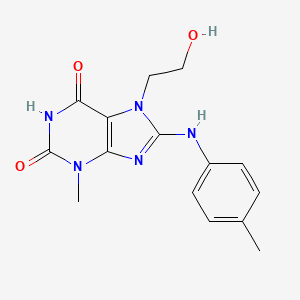

![Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B2904414.png)

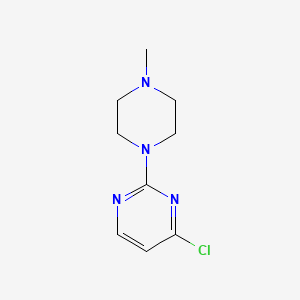

![2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2904416.png)

![N-cyano-3-ethyl-N-{[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B2904417.png)

![(2-Fluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2904423.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide](/img/structure/B2904426.png)

![2-Amino-4-(3,4-dimethoxyphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2904427.png)

![6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B2904433.png)